Piperidin-2-yl(pyridin-4-yl)methanone
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Overview
Description
Piperidin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features a piperidine ring and a pyridine ring connected through a methanone group. This compound is of significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .
Scientific Research Applications
Piperidin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-2-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which is of particular interest in the development of targeted therapies for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine and pyridine rings, such as:
Pyridin-4-yl(pyrimidin-4-yl)methanone: This compound has a similar structure but features a pyrimidine ring instead of a piperidine ring.
Piperidin-4-yl(pyridin-2-yl)methanone: This compound has the piperidine and pyridine rings in different positions, leading to different chemical properties.
Uniqueness
Piperidin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2 |
InChI Key |
PUAWZVABXRRQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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